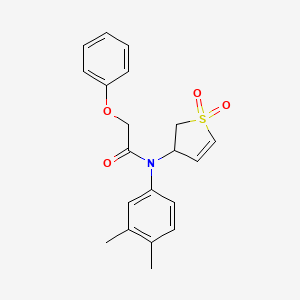
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 371.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula
- Molecular Formula : C15H17N1O4S1
- Molecular Weight : 317.37 g/mol
Structural Characteristics
The compound features a dioxido-thiophene moiety which is crucial for its biological activity. The presence of the dimethylphenyl group enhances its lipophilicity, potentially improving bioavailability.
Research indicates that this compound acts as an agonist of the thrombopoietin (TPO) receptor , which is pivotal in enhancing platelet production. This mechanism is particularly relevant in the treatment of thrombocytopenia, a condition characterized by abnormally low platelet counts .
Therapeutic Applications
The compound shows promise in various therapeutic areas:
- Thrombocytopenia Treatment : By stimulating TPO receptors, it enhances platelet production, making it a candidate for treating thrombocytopenia .
- Cancer Therapy : In studies involving related compounds, it has been noted that structural analogs exhibit significant anticancer activity by inhibiting key proteins involved in cell survival pathways, such as MDM2 and XIAP .
Case Studies and Research Findings
- Platelet Production Enhancement : A study demonstrated that compounds with similar structures significantly increased platelet counts in animal models, suggesting a direct correlation between TPO receptor activation and therapeutic efficacy against thrombocytopenia .
- Anticancer Activity : A related compound showed an IC50 value of 0.3 μM against various cancer cell lines, indicating strong cytotoxic effects. This suggests that this compound may also possess similar properties due to structural similarities .
- Clonogenic Assays : In clonogenic assays using human normal bone marrow mononuclear cells, treatments with related compounds did not significantly inhibit normal hematopoiesis compared to doxorubicin controls. This highlights the potential safety profile of the compound when used therapeutically .
Data Summary
| Activity | IC50 Value (μM) | Effect |
|---|---|---|
| Anticancer Activity | 0.3 | Potent cytotoxicity against cancer cells |
| Platelet Production | Not quantified | Enhanced platelet counts in models |
| Normal Hematopoiesis Impact | Similar to control | Minimal impact compared to doxorubicin |
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-15-8-9-17(12-16(15)2)21(18-10-11-26(23,24)14-18)20(22)13-25-19-6-4-3-5-7-19/h3-12,18H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDQBCMBMCEFPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














